4-Fluoro-2-formylbenzonitrile

Description

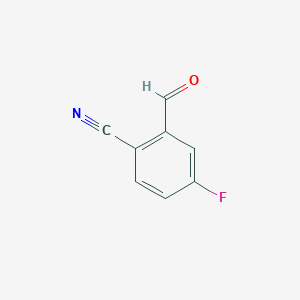

4-Fluoro-2-formylbenzonitrile (CAS: 894779-76-1) is an aromatic compound featuring a benzene ring substituted with a fluorine atom at the para-position, a formyl (-CHO) group at the ortho-position, and a nitrile (-CN) group. Its molecular formula is C₈H₄FNO, with an average molecular mass of 149.12 g/mol and a monoisotopic mass of 149.03 g/mol . This compound is widely used in pharmaceutical and agrochemical syntheses as a versatile intermediate, particularly in the preparation of heterocyclic scaffolds via condensation or coupling reactions .

Propriétés

IUPAC Name |

4-fluoro-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQJKMYNEQTXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677240 | |

| Record name | 4-Fluoro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894779-76-1 | |

| Record name | 4-Fluoro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The preparation of 4-fluoro-2-formylbenzonitrile typically involves the introduction of the formyl and nitrile groups onto a fluorinated aromatic ring, often starting from fluorobenzene derivatives or their functionalized analogs. Key strategies include:

- Formylation of fluorobenzonitrile derivatives

- Nucleophilic aromatic substitution reactions on fluorinated precursors

- Sequential functional group transformations involving protection/deprotection and selective substitution

Aromatic Nucleophilic Substitution and Formylation Route

A notable synthetic route involves starting from a fluorobenzonitrile precursor, such as 3-fluoro-4-formylbenzonitrile, and performing aromatic nucleophilic substitution followed by hydrolysis and functional group modifications. This route has been reported in recent research literature focusing on diphenylamine derivatives synthesis, which utilized 3-fluoro-4-formylbenzonitrile as a key intermediate.

- Aromatic nucleophilic substitution on fluorinated benzonitrile derivatives to introduce desired substituents.

- Hydrolysis of nitrile groups under controlled conditions to yield carboxylic acid intermediates.

- Use of protecting groups such as acetals for aldehyde functionalities to facilitate multi-step synthesis.

- Subsequent deprotection and reduction steps to obtain the aldehyde functionality intact.

This method benefits from mild reaction conditions and versatility in functional group tolerance.

Direct Formylation of Fluorobenzonitrile

Direct formylation of fluorobenzonitrile derivatives can be achieved via classical electrophilic aromatic substitution methods such as the Vilsmeier-Haack reaction, which introduces the formyl group (-CHO) onto the aromatic ring bearing fluorine and nitrile substituents. This method generally requires:

- Use of reagents like POCl3 and DMF to generate the electrophilic formylating agent.

- Controlled temperature to favor substitution at the ortho or para position relative to fluorine.

- Subsequent purification steps to isolate this compound selectively.

Below is a summary table of relevant reaction conditions and yields reported for related fluorinated formylbenzonitrile compounds and their intermediates, which inform the preparation of this compound:

Representative Experimental Procedure (Adapted from Related Literature)

- Starting material: 3-fluoro-4-formylbenzonitrile.

- Step 1: Conduct aromatic nucleophilic substitution with appropriate nucleophiles under basic conditions (e.g., K2CO3 in polar aprotic solvents like NMP) at elevated temperature (~80 °C) for 10-20 hours.

- Step 2: Hydrolyze nitrile groups carefully using aqueous base (e.g., LiOH) at mild temperatures (room temperature to 40 °C) to obtain carboxylic acid intermediates without affecting the aldehyde group.

- Step 3: Protect aldehyde as acetal if required for subsequent transformations.

- Step 4: Final deprotection and purification by recrystallization or chromatography to isolate pure this compound.

Analytical and Purification Notes

- Purification typically involves silica gel chromatography or recrystallization using solvents such as dichloromethane, toluene, or ethyl acetate.

- Characterization is performed using NMR spectroscopy, LC-MS, and HPLC to confirm purity and structure.

- Yields vary depending on reaction scale and specific conditions but generally range from moderate to high (45-90%) in reported syntheses.

Summary and Outlook

The preparation of this compound is achievable through multiple synthetic routes, with aromatic nucleophilic substitution on fluorobenzonitrile derivatives followed by hydrolysis and functional group manipulation being the most documented and versatile method. Friedel-Crafts acylation approaches, while more common for related methyl or acid derivatives, provide insight into potential alternative synthetic strategies.

The choice of method depends on available starting materials, desired scale, and downstream application requirements. Mild reaction conditions, cost-effective reagents, and manageable purification protocols are critical for industrial applicability.

This analysis consolidates diverse research findings and patents to provide an authoritative overview of the preparation methods for this compound, emphasizing practical reaction conditions and yields.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-2-formylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed:

Oxidation: 4-Fluoro-2-carboxybenzonitrile.

Reduction: 4-Fluoro-2-hydroxymethylbenzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

4-Fluoro-2-formylbenzonitrile has the molecular formula and features a formyl group (-CHO) and a nitrile group (-CN). The presence of the fluorine atom enhances its electronic properties, making it more reactive towards biological targets. This compound can undergo several chemical transformations:

- Oxidation : Converts to 4-fluoro-2-carboxybenzonitrile.

- Reduction : Yields 4-fluoro-2-hydroxymethylbenzonitrile.

- Substitution Reactions : Leads to diverse derivatives depending on the nucleophile used.

Applications in Organic Synthesis

1. Intermediate in Synthesis

this compound is used as an intermediate in synthesizing complex organic molecules. Its reactivity allows it to participate in various reactions that are crucial for producing pharmaceuticals and agrochemicals .

2. Fluorescent Probes

Due to its unique properties, this compound is suitable for developing fluorescent probes utilized in biological imaging. These probes help visualize cellular processes in real-time, aiding research in cell biology .

Medicinal Chemistry

1. Drug Development

The compound is significant in medicinal chemistry for designing new drugs. It serves as a building block for pharmaceuticals targeting specific biological pathways, enhancing therapeutic efficacy. Research is ongoing to explore its potential use in developing drugs for conditions like cancer and neurodegenerative diseases .

2. Anticancer Potential

Derivatives of this compound have shown promise as poly(ADP-ribose) polymerase (PARP) inhibitors, which are important in cancer therapy. These compounds can disrupt DNA repair mechanisms, making them effective against cancer cells .

3. Neuroprotective Effects

Similar compounds have demonstrated potential as agents for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Their ability to penetrate the blood-brain barrier and inhibit key enzymes involved in these diseases suggests therapeutic avenues worth exploring .

Material Science Applications

This compound is employed in producing advanced materials, including polymers and coatings that require specific chemical functionalities for enhanced performance. Its reactive formyl and fluoro groups make it suitable for various industrial applications .

Case Studies and Research Findings

Several studies highlight the compound's versatility:

- Synthesis of PARP Inhibitors : Research demonstrated that modifications of this compound could lead to effective PARP inhibitors, showcasing its potential in anticancer drug development .

- Neuroprotective Agents : Studies indicate that derivatives of this compound can inhibit key enzymes implicated in neurodegenerative diseases, suggesting a pathway for developing therapeutic agents.

Mécanisme D'action

The mechanism of action of 4-fluoro-2-formylbenzonitrile largely depends on its reactivity and the functional groups present. The formyl group can participate in various nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the molecule, making it more reactive towards certain reagents. These properties make it a valuable intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Positional Isomers

- 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5) Molecular Formula: C₈H₄FNO (identical to this compound). Key Difference: The fluorine atom is at the meta-position relative to the formyl group instead of the para-position. Impact: Altered electronic distribution may affect reactivity in nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-couplings .

Halogen-Substituted Analogs

- 4-Chloro-2-formylbenzonitrile (CAS: 77532-89-9) Molecular Formula: C₈H₄ClNO. Key Difference: Chlorine replaces fluorine at the para-position. Impact: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may increase steric hindrance and alter lipophilicity, influencing solubility and biological activity .

- 4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 194853-86-6)

Functional Group Variations

- 4-Fluoro-2-methylbenzonitrile (CAS: 218301-22-5)

- 4-Fluoro-2-hydroxybenzonitrile (CAS: 186590-01-2) Molecular Formula: C₇H₄FNO. Key Difference: A hydroxyl (-OH) group replaces the formyl (-CHO) group.

Multisubstituted Derivatives

- 4-Chloro-5-fluoro-2-hydroxybenzonitrile (CAS: 474825-99-5) Molecular Formula: C₇H₃ClFNO. Key Differences: Additional chlorine and hydroxyl substituents. Impact: Increased steric and electronic complexity may render it suitable for synthesizing polyfunctionalized pharmaceuticals .

Comparative Data Table

Key Research Findings

- Electronic Effects : The formyl group in this compound enhances electrophilicity at the ortho-position, facilitating Suzuki-Miyaura couplings, whereas methyl or hydroxyl analogs exhibit reduced reactivity .

- Solubility : Fluorine and nitrile groups confer moderate polarity, making this compound soluble in acetone and DMSO but insoluble in water . Chlorinated analogs show lower solubility due to increased hydrophobicity .

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., -CN, -CF₃) exhibit higher thermal stability compared to electron-donating substituents (-CH₃, -OH) .

Activité Biologique

4-Fluoro-2-formylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities and applications in the synthesis of bioactive molecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a formyl group (-CHO) and a nitrile group (-CN), which contribute to its reactivity and biological properties. The compound can undergo various chemical transformations, including:

- Oxidation to form 4-fluoro-2-carboxybenzonitrile.

- Reduction to yield 4-fluoro-2-hydroxymethylbenzonitrile.

- Substitution reactions with nucleophiles, leading to diverse derivatives.

The electrophilic nature of the formyl group allows it to participate in nucleophilic addition reactions, while the fluorine atom enhances the electronic properties, making the compound more reactive towards certain biological targets .

Anticancer Potential

Research has indicated that derivatives of this compound may exhibit anticancer properties. A study highlighted its role in synthesizing poly(ADP-ribose) polymerase (PARP) inhibitors, which are significant in cancer therapy due to their ability to target cancer cells by disrupting DNA repair mechanisms . The compound's structure allows it to be modified into various bioactive molecules that can inhibit tumor growth.

Neuroprotective Effects

In related studies, compounds similar to this compound have shown promise as potential agents for neurodegenerative diseases such as Alzheimer's and Parkinson's. Their ability to penetrate the blood-brain barrier and inhibit key enzymes involved in these diseases suggests a therapeutic avenue worth exploring.

Antioxidant and Anti-inflammatory Activities

Case Studies and Research Findings

Applications in Drug Development

The versatility of this compound makes it an important intermediate in drug development. Its ability to serve as a building block for complex organic molecules facilitates the design of pharmaceuticals targeting specific biological pathways. Ongoing research is focused on optimizing its structure for enhanced efficacy and reduced toxicity in therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 4-Fluoro-2-formylbenzonitrile, and what analytical techniques validate its purity?

- Methodological Answer : A common approach involves formylation of 4-fluoro-2-substituted benzonitrile precursors via Vilsmeier-Haack or Duff reactions. For example, chlorobenzonitrile derivatives can undergo formylation using hexamethylenetetramine in acidic conditions . Post-synthesis, purity is validated using HPLC (≥99% purity threshold), NMR (to confirm substituent positions via coupling constants), and mass spectrometry (to verify molecular ion peaks) .

Q. How does the reactivity of the formyl group in this compound influence its utility in organic synthesis?

- Methodological Answer : The formyl group undergoes nucleophilic additions (e.g., with amines to form Schiff bases) and oxidations (to carboxylic acids using KMnO₄) . Reductive amination or cross-coupling reactions (e.g., Suzuki-Miyaura) are also feasible, leveraging the nitrile group as a directing group .

Advanced Research Questions

Q. What strategies mitigate steric and electronic challenges during the synthesis of this compound?

- Methodological Answer : Steric hindrance from the fluorine and nitrile groups can slow formylation. Optimizing reaction conditions (e.g., using microwave-assisted synthesis to reduce reaction time) or introducing protecting groups (e.g., silylation of the nitrile) improves yields . Computational modeling (DFT) predicts regioselectivity and guides catalyst selection .

Q. How can researchers resolve contradictions in spectroscopic data for intermediates or byproducts?

Q. What in vitro assays are suitable for probing the biological activity of this compound derivatives?

- Methodological Answer : Derivatives are screened against target enzymes (e.g., kinases) using fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity . Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) correlate structural modifications with activity .

Q. How can computational tools predict the synthetic feasibility of novel this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.